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molecular formula C15H20ClN5 B8479563 2-Chloro-4,6-bis(diallylamino)-s-triazine CAS No. 4841-38-7

2-Chloro-4,6-bis(diallylamino)-s-triazine

Cat. No. B8479563
M. Wt: 305.80 g/mol
InChI Key: BCGLQGZRIDJFTC-UHFFFAOYSA-N
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Patent
US08987383B2

Procedure details

After 21.2 g (0.20 mol) of sodium carbonate and 20.0 g (0.10 mol) of cyanuric chloride were added and dissolved into 140 g of 1,4-dioxane, 19.8 g (0.20 mol) of diallylamine was gradually added thereinto and further, 8.4 g (0.20 mol) of caustic soda was added thereinto. By generating the heat of reaction, the temperature of reaction solution was raised to about 60° C. and the reaction was continued at the temperature for 2 hours. Thereafter, the reaction mixture was cooled and filtered to remove the sodium chloride generated as the byproduct. The obtained filtrate was distilled under reduced pressure to recover the solvent. Therefore, 34 g (0.09 mol) of 4,6-bis(diallylamino)-2-chloro-1,3,5-triazine was obtained.
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Three
Quantity
140 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[N:7]1[C:14](Cl)=[N:13][C:11]([Cl:12])=[N:10][C:8]=1Cl.[CH2:16]([NH:19][CH2:20][CH:21]=[CH2:22])[CH:17]=[CH2:18].[OH-].[Na+]>O1CCOCC1>[CH2:16]([N:19]([CH2:20][CH:21]=[CH2:22])[C:14]1[N:7]=[C:8]([N:19]([CH2:20][CH:21]=[CH2:22])[CH2:16][CH:17]=[CH2:18])[N:10]=[C:11]([Cl:12])[N:13]=1)[CH:17]=[CH2:18] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Step Two
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
19.8 g
Type
reactant
Smiles
C(C=C)NCC=C
Name
Quantity
140 g
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added
TEMPERATURE
Type
TEMPERATURE
Details
heat of reaction
CUSTOM
Type
CUSTOM
Details
the temperature of reaction solution
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the sodium chloride
DISTILLATION
Type
DISTILLATION
Details
The obtained filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to recover the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)N(C1=NC(=NC(=N1)N(CC=C)CC=C)Cl)CC=C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mol
AMOUNT: MASS 34 g
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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